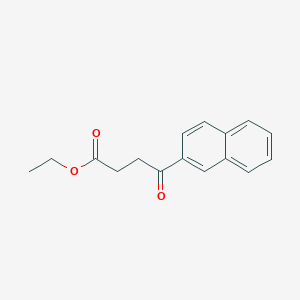

Ethyl 4-(2-naphthyl)-4-oxobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 2-naphthyl ether” is a substance that has been registered in the ECHA CHEM database . It has the molecular formula C12H12O . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .

Synthesis Analysis

2-Naphthol has been used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . One of the methods for synthesizing substances related to 2-naphthol is the SN2 reaction . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .

Molecular Structure Analysis

The molecular structure of “Ethyl 2-naphthyl ether” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Chemical Reactions Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

Physical And Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .

Wissenschaftliche Forschungsanwendungen

Oxidative Coupling of Naphthols

Research conducted by Maphoru, Heveling, and Pillai (2014) explored the oxidative coupling of 2- and 4-substituted 1-naphthols using bismuth-promoted platinum catalysts. This process yields brightly colored solids like 3,3'-substituted 1,1'-binaphthalenylidene-4,4'-diones, potentially applicable as dyes. The method is highlighted for its catalytic efficiency and environmental friendliness, suggesting its applicability in synthesizing derivatives or intermediates related to Ethyl 4-(2-naphthyl)-4-oxobutyrate for industrial dye applications (Maphoru, Heveling, & Pillai, 2014).

Polymerization Catalysts

Jenkins and Brookhart (2004) investigated ethylene polymerizations catalyzed by neutral Ni(II) catalysts derived from bulky anilinotropone ligands. This study provides insights into the catalytic behaviors which could be related to the polymerization processes involving Ethyl 4-(2-naphthyl)-4-oxobutyrate or its derivatives. Such catalysts yield branched polyethylenes, indicating potential for advanced material synthesis and applications in plastics and resins industry (Jenkins & Brookhart, 2004).

Light-Sensitive Materials

Nabais et al. (2011) incorporated naphthopyrans into co-polymers of methyl methacrylate (MMA) and 2-ethylhexyl acrylate (EHA) for potential use in light-sensitive contact lenses. This research suggests the possibility of integrating Ethyl 4-(2-naphthyl)-4-oxobutyrate or its naphthalene-related derivatives into novel materials with light-responsive properties, potentially beneficial in optoelectronics or adaptive materials (Nabais et al., 2011).

Biodegradation and Environmental Impact

Studies by Thomas, Yordy, Amador, and Alexander (1986) on the dissolution and biodegradation of water-insoluble organic compounds, including naphthalene derivatives, underline the environmental aspect of Ethyl 4-(2-naphthyl)-4-oxobutyrate's usage. Understanding the biodegradation pathways can inform the environmental safety and degradation strategies for chemicals related to Ethyl 4-(2-naphthyl)-4-oxobutyrate in agricultural and environmental contexts (Thomas, Yordy, Amador, & Alexander, 1986).

Surface Activation and Material Enhancement

Gonzalez, Barankin, Guschl, and Hicks (2008) detailed the atmospheric-pressure plasma treatment of poly(ethylene terephthalate) (PET) and poly(ethylene naphthalate) (PEN), enhancing surface energy and adhesion. This research could be relevant to the surface treatment processes of materials derived from or related to Ethyl 4-(2-naphthyl)-4-oxobutyrate, indicating potential applications in improving material properties for industrial applications (Gonzalez et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-naphthalen-2-yl-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTMDHCVDHYHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405332 |

Source

|

| Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-naphthyl)-4-oxobutyrate | |

CAS RN |

25370-42-7 |

Source

|

| Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)